![molecular formula C20H21N3O2S2 B2627808 (1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone CAS No. 941001-74-7](/img/structure/B2627808.png)
(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone” is an organic compound that is structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of this compound involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiophene group with an alkyl amine substituent at the 2-position . The thiophene group is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C24H19ClN2OS . Further details about its physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone and its derivatives have been the focus of various synthetic and characterization studies. Research by Zaki, Radwan, and El-Dean (2017) detailed the acetylation of similar compounds, leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone. This compound then underwent nucleophilic substitution reactions with different amines, including sulfanilamide, sulfaguanidine, and sulfathiazole, yielding substituted pyrimidinone compounds. The researchers characterized these molecules using elemental and spectral analyses, including melting point, TLC, FT IR, 1H NMR, 13C NMR, and mass spectroscopy, highlighting the potential for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Chemical Reactions and Derivative Synthesis
El-Dean, Radwan, and Zaki (2010) worked on converting 1-Amino-5-Morpholino-6,7,8,9-Tetrahydrothieno[2,3-c] Isoquinoline-2-Carbonitrile into a chloro-acetylamino derivative, which was then used in nucleophilic substitution reactions with different amines. They further synthesized a variety of fused heterocyclic compounds by using this compound as a starting material, signifying the chemical versatility and potential applications of these derivatives (El-Dean, Radwan, & Zaki, 2010).
Antitumor Activity and Crystal Structure
Tang and Fu (2018) synthesized 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)methanone and examined its crystal structure through X-ray diffraction. Preliminary biological tests revealed the compound's distinct inhibition on the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology (Tang & Fu, 2018).
Sensor Applications
Shally et al. (2020) developed novel chemosensors, including 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1), for the selective identification of highly toxic Pd2+ ions. Their research indicated that these compounds could act as effective fluorescence turn-off chemosensors, showcasing the application of such compounds in environmental monitoring and hazardous substance detection (Shally et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c21-16-15-12-4-1-2-5-13(12)17(14-6-3-11-26-14)22-19(15)27-18(16)20(24)23-7-9-25-10-8-23/h3,6,11H,1-2,4-5,7-10,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQXVQXVYRNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CS4)SC(=C3N)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

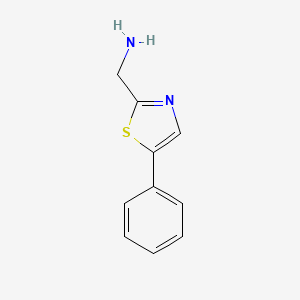
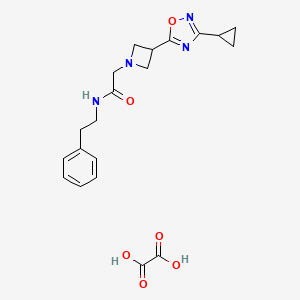
![(4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2627731.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2627733.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2627734.png)
![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)
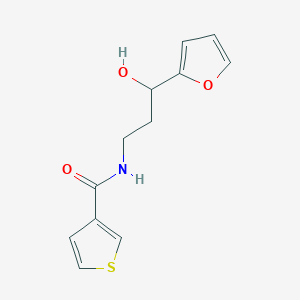
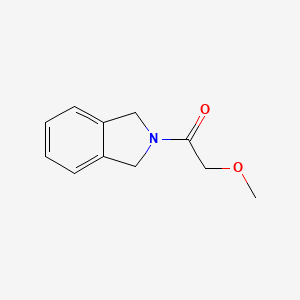

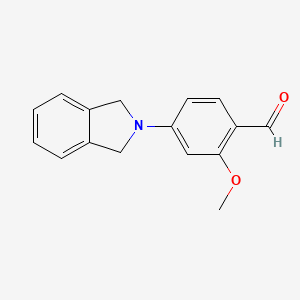

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)
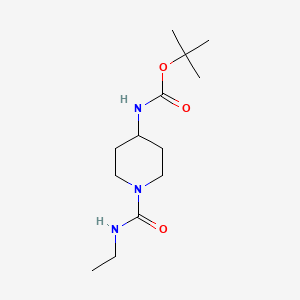
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)